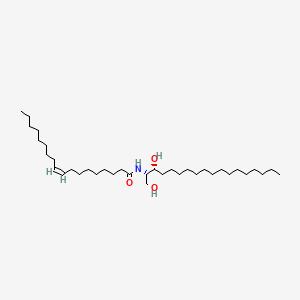

N-oleoyl-D-erythro-sphinganine

Descripción general

Descripción

N-oleoyl-D-erythro-sphinganine is a sphingolipid, a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a sphinganine backbone linked to an octadecenoyl fatty acid chain. Sphingolipids are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-oleoyl-D-erythro-sphinganine typically involves the acylation of sphinganine with octadecenoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as column chromatography or recrystallization, to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Key Reactions

-

Azido Alcohol Formation :

-

Wittig Reaction :

-

Reduction of Azide to Amine :

-

N-Acylation :

Biosynthetic Pathway

-

Precursor in the de novo sphingolipid pathway, downstream of serine palmitoyltransferase (SPT) .

-

Converted to ceramide via dihydroceramide desaturase (introduces 4,5-trans-double bond) .

Enzymatic Modifications

-

Phosphorylation :

-

Glycosylation :

-

Hydrolysis :

Chromatographic Methods

| Method | Conditions | Application |

|---|---|---|

| HPLC | C18 column, MeOH/H₂O (95:5), UV 205 nm | Quantification in biological matrices |

| TLC | Silica gel, CHCl₃/MeOH/HOAc (65:25:10) | Purity assessment |

Spectroscopic Data

Functional Roles

-

Cell Motility :

-

Apoptosis Regulation :

-

Membrane Dynamics :

Key Studies

Aplicaciones Científicas De Investigación

Cancer Research Applications

N-oleoyl-D-erythro-sphinganine has been investigated for its potential anti-cancer properties.

Case Studies

A study highlighted that this compound stimulates the migration of neural progenitor cells in vitro, suggesting its role in modulating cellular responses during cancer development . Another investigation demonstrated its effectiveness in inhibiting the proliferation of breast cancer cells, indicating its potential as a therapeutic agent against various cancers .

Neuroprotection and Neurodegenerative Diseases

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases.

Neurogenic Effects

This compound has been shown to support neural progenitor cell survival and differentiation, which could be beneficial in conditions such as Alzheimer's disease and multiple sclerosis. Its ability to enhance cell motility may also contribute to tissue repair mechanisms following neural injury .

Research Findings

Studies have indicated that sphingolipids, including this compound, are involved in the regulation of neuroinflammation and neuronal survival, suggesting their importance in neurodegenerative disease models .

Skin Health Applications

The role of this compound in skin health is another area of significant research interest.

Barrier Function

This compound contributes to the maintenance of skin barrier function by promoting lipid synthesis and organization within the stratum corneum. This property makes it a candidate for formulations aimed at treating dry skin conditions and improving overall skin hydration .

Clinical Applications

Research has demonstrated that topical applications containing ceramides can enhance skin hydration and reduce transepidermal water loss, thereby supporting its use in dermatological products aimed at treating conditions like eczema and psoriasis .

Summary Table of Applications

Mecanismo De Acción

N-oleoyl-D-erythro-sphinganine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and microdomain formation. It also participates in signaling pathways by acting as a precursor to bioactive sphingolipids, such as ceramides and sphingosine-1-phosphate. These bioactive lipids regulate various cellular processes, including apoptosis, proliferation, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- N-(octadecanoyl)-sphinganine

- N-(9Z-octadecenoyl)-sphing-4-enine

- N-(13Z-docosenoyl)-sphingosine

Uniqueness

N-oleoyl-D-erythro-sphinganine is unique due to its specific fatty acid chain configuration (9Z-octadecenoyl), which imparts distinct biophysical properties to the compound. This configuration affects its interaction with other lipids and proteins in the cell membrane, influencing membrane dynamics and signaling pathways differently compared to its saturated or longer-chain counterparts.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Actividad Biológica

N-Oleoyl-D-erythro-sphinganine, also known as N-oleoyl-D-sphingosine or C18:1 ceramide, is a bioactive sphingolipid that plays significant roles in various biological processes. This article reviews the compound's biological activity, focusing on its antimicrobial properties, effects on cell motility, and implications in cellular signaling pathways.

Chemical Structure and Properties

This compound is characterized by:

- Chemical Formula : C18H37NO

- CAS Number : 5966-28-9

- Molecular Weight : 359.56 g/mol

The structure consists of a long-chain fatty acid (oleic acid) attached to a sphingoid base, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study assessed the effectiveness of various sphingolipids against several bacterial strains:

The antimicrobial activity was found to be calcium-dependent and optimal at a pH of 6.5 after 60 minutes of incubation at 37°C. These findings suggest that this compound could contribute to the skin's antimicrobial barrier due to its presence in the stratum corneum .

Effects on Cell Motility

This compound also influences cell motility, particularly in neural progenitor cells (NPCs). In vitro studies have shown that this sphingolipid promotes NPC migration during scratch assays, suggesting its role in brain development and repair mechanisms:

- Cell Migration : Enhanced motility observed with this compound treatment.

- Mechanism : The compound may modulate signaling pathways that govern cell polarity and migration during neural development .

Implications in Cellular Signaling

The biological activity of this compound extends to its involvement in cellular signaling pathways. It has been implicated in:

- Apoptosis Regulation : Ceramides, including this compound, are known to induce apoptosis in certain cancer cell lines by modulating mitochondrial function and reactive oxygen species (ROS) production .

- Metabolic Effects : Studies indicate that ceramide metabolism can influence insulin sensitivity and glucose tolerance, linking this compound to metabolic diseases .

Case Studies and Research Findings

- Neural Development : In embryonic mouse models, the application of this compound resulted in improved organization of neural progenitor cells, suggesting its therapeutic potential in neurodevelopmental disorders .

- Cancer Research : The compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents by increasing ceramide levels within tumor cells, leading to augmented apoptosis .

Propiedades

IUPAC Name |

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,34-35,38-39H,3-16,19-33H2,1-2H3,(H,37,40)/b18-17-/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQIARGPQMNBGT-WWUCIAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314764 | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34227-83-3 | |

| Record name | C18:1-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34227-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleoyl sphinganine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034227833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C18:1-Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-OLEOYL SPHINGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBD7T2NL63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.